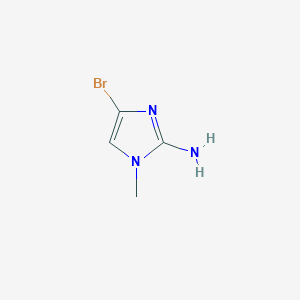

4-Bromo-1-methyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-2-3(5)7-4(8)6/h2H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYLZDSDXABYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Bromo 1 Methyl 1h Imidazol 2 Amine

De Novo Synthesis Approaches to the Imidazole (B134444) Core

De novo synthesis offers a flexible route to construct the target molecule from acyclic precursors, allowing for the systematic introduction of the required functionalities.

Cyclization Reactions for Formation of the 1H-Imidazole Ring

The formation of the imidazole ring is the cornerstone of any de novo synthesis. A common and effective method involves the condensation of α-haloketones with guanidine (B92328) derivatives. This approach allows for the direct incorporation of the 2-amino group. mdpi.comnih.gov For the synthesis of a precursor to the target molecule, a suitably protected α-bromoketone could be reacted with a guanidinylating agent.

Another versatile strategy involves the metal-catalyzed carboamination of N-propargyl guanidines with aryl triflates, which constructs both a C-N and a C-C bond in the annulation step. nih.gov Furthermore, various transition metal-catalyzed reactions, such as those employing copper, gold, or titanium, facilitate the cyclization of alkynes with nitrogen-containing compounds like amidines or carbodiimides to form the imidazole core. chim.it For instance, a titanium-catalyzed [3+2] annulation of propargylamines with carbodiimides yields substituted 2-aminoimidazoles. organic-chemistry.org

A summary of representative cyclization strategies is presented below:

| Starting Materials | Reagents and Conditions | Product Type |

| α-Chloroketones, Guanidines | Deep Eutectic Solvents (e.g., ChCl-Gly), 80 °C, 4-6 h | 2-Aminoimidazoles mdpi.com |

| N-Propargyl guanidines, Aryl triflates | Pd-catalyst | N-Tosyl-2-aminoimidazoles nih.gov |

| Propargylamines, Carbodiimides | Titanacarborane monoamide catalyst | Substituted 2-aminoimidazoles organic-chemistry.org |

| Terminal alkynes, Amidines | Cu(OAc)₂, 1,10-phenanthroline, O₂, DMF, 80 °C | 1,2,4-Trisubstituted imidazoles chim.it |

Introduction of the Amino Functionality at the C2 Position

The introduction of the 2-amino group is a critical step. As mentioned, one of the most direct methods is the use of guanidine or its derivatives in condensation reactions with α-dicarbonyl or α-haloketone compounds, which inherently provides the 2-aminoimidazole scaffold. mdpi.com

Alternatively, the amino group can be introduced onto a pre-formed imidazole ring. This often proves to be a synthetic challenge. researchgate.net One method involves the direct functionalization of an imidazole at the C2 position using a strong base followed by treatment with an electrophilic nitrogen source, such as an azide, which is subsequently reduced. researchgate.net

Regioselective N-Methylation Strategies

The N-methylation of an unsymmetrical imidazole, such as a 4-bromo-1H-imidazol-2-amine precursor, can lead to a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the reaction conditions. otago.ac.nz Electron-withdrawing groups at the 4(5)-position tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

For achieving high regioselectivity, specific methodologies have been developed. One such approach provides the more sterically hindered N-methylated isomer through mild reaction conditions, tolerating a wide range of functional groups. acs.orgnih.gov This could be particularly useful for controlling the methylation to the N1 position in the presence of a C4 bromine and a C2 amino group.

Directed Bromination Reactions at the C4 Position

The final functionalization in a de novo synthesis would be the regioselective bromination at the C4 position. The direct bromination of 1-methyl-1H-imidazol-2-amine is a feasible route. Common brominating agents such as N-bromosuccinimide (NBS) or bromine can be employed under controlled conditions, typically in an organic solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature.

The regioselectivity of bromination on the imidazole ring is dependent on the directing effects of the existing substituents. Computational studies and experimental evidence on related heterocyclic systems, like indazoles, have shown that N-bromosuccinimide can achieve regioselective bromination. nih.gov The presence of the N-methyl and C2-amino groups will influence the electronic properties of the imidazole ring, thereby directing the electrophilic bromine to a specific position.

Synthesis via Functional Group Interconversions on Precursor Imidazoles

An alternative to de novo synthesis is the modification of a commercially available or readily synthesized imidazole precursor. This approach can be more step-economical if a suitable starting material is accessible.

Conversion from Substituted 4-Bromo-1H-imidazole Analogues

A plausible synthetic route starts from a substituted 4-bromo-1H-imidazole. For example, 4-bromo-1H-imidazole can be synthesized from 2,4,5-tribromoimidazole (B189480) via selective debromination. chemicalbook.comguidechem.com

A key challenge in this approach is the regioselective N-methylation of the 4-bromo-1H-imidazole precursor. Methylation of 5-bromo-2-methyl-1H-imidazole is known to produce a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.com A similar issue of regioisomeric mixtures would be expected for the methylation of 4-bromo-1H-imidazol-2-amine. Therefore, careful optimization of the methylation conditions or the use of a protecting group strategy would be necessary to achieve the desired 1,4-disubstituted pattern. Following N-methylation, the introduction of the amino group at the C2 position would be required, potentially via the methods described in section 2.1.2.

A summary of a potential functional group interconversion pathway is outlined below:

| Precursor | Transformation Step | Reagents/Conditions | Product |

| 4-Bromo-1H-imidazole | N-Methylation | Methylating agent (e.g., MeI, DMS) | 4-Bromo-1-methyl-1H-imidazole |

| 4-Bromo-1-methyl-1H-imidazole | C2-Amination | Strong base, electrophilic nitrogen source, reduction | 4-Bromo-1-methyl-1H-imidazol-2-amine |

Derivatization from 1-Methyl-1H-imidazol-2-amine Precursors

The most direct synthetic route to this compound involves the electrophilic bromination of its non-brominated precursor, 1-methyl-1H-imidazol-2-amine. This method leverages the electron-rich nature of the imidazole ring, which facilitates the substitution of a hydrogen atom with a bromine atom.

Common laboratory-scale synthesis involves reacting 1-methyl-1H-imidazol-2-amine with a suitable brominating agent. Agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are frequently employed for this purpose. The reaction is typically conducted under controlled conditions in an organic solvent. Dichloromethane or acetonitrile are common choices for the reaction medium, and the process is often carried out at room temperature. The selection of the brominating agent and solvent system is crucial for controlling the regioselectivity of the reaction, aiming to favor the substitution at the C4 position of the imidazole ring. For instance, the bromination of the related 1-methyl-1H-imidazole-2-carbaldehyde has been successfully achieved using N-bromosuccinimide in N,N-dimethylformamide (DMF). chemicalbook.com

Reductive Debromination of Polybrominated Imidazoles

An alternative and sometimes more controllable strategy for synthesizing this compound involves a two-step process: initial polybromination of a simpler imidazole precursor followed by selective reductive debromination. This approach can offer advantages in controlling the final position of the single bromine atom.

A representative example of this methodology can be adapted from the synthesis of the closely related compound, 4-bromo-1-methyl-1H-imidazole. In this process, a starting material like N-methylimidazole is first treated with an excess of a brominating agent, such as bromine in acetic acid, to produce a polybrominated intermediate like 2,4,5-tribromo-1-methyl-1H-imidazole. chemicalbook.com Subsequently, this polybrominated compound undergoes a reduction reaction to selectively remove bromine atoms. A reducing agent such as sodium sulfite (B76179) in an aqueous or mixed solvent system can be used. chemicalbook.com By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the reducing agent), it is possible to favor the formation of the desired mono-brominated product. chemicalbook.com A similar selective debromination has been accomplished on a di-bromo analogue using isopropyl magnesium chloride to yield 4-bromo-1,2-dimethyl-1H-imidazole, highlighting the utility of organometallic reagents in achieving high selectivity. thieme-connect.com

Optimization of Synthetic Pathways and Reaction Conditions

Catalytic Systems for Enhanced Yield and Selectivity

Modern synthetic strategies for imidazole derivatives increasingly rely on transition metal catalysis to improve reaction efficiency and selectivity. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in public literature, principles from related syntheses are highly applicable. Copper and palladium catalysts, for example, have been shown to be effective in the synthesis of various imidazole derivatives. beilstein-journals.org

In the context of halogenation, the mechanism of bromination can be influenced by coordination to a metal center. Studies on the bromination of imidazole coordinated to cobalt(III) complexes provide insight into how metal coordination can affect the reactivity and kinetics of the electrophilic substitution on the imidazole ring. acs.org Such approaches could potentially be used to direct the bromination to a specific position and enhance the rate of reaction, thereby improving yield and selectivity.

Impact of Solvents and Reaction Environment on Synthetic Efficiency

For the bromination of 1-methyl-1H-imidazol-2-amine, polar aprotic solvents like dichloromethane and acetonitrile are commonly used. However, the optimization of a synthesis for a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, involved testing a variety of solvents, with DMF ultimately proving effective. researchgate.net In reductive debromination pathways, solvent systems can range from acetic acid for the initial polybromination to aqueous solutions or mixtures like water/acetic acid for the reduction step. chemicalbook.com The pH of the reaction medium is another critical parameter. Adjusting the pH, often through the addition of bases like sodium bicarbonate or sodium hydroxide, is a necessary step during the workup phase to neutralize acidic byproducts and facilitate the extraction and isolation of the final product. chemicalbook.com

The following table summarizes the effect of different solvents on the yield of a related 2-acetamidoimidazole synthesis, illustrating the critical role of the reaction medium. researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | DMF | 4 |

| 2 | EtOH | 5 |

| 3 | H₂O | 4 |

| 4 | CH₃CN | 4 |

This interactive data table is based on findings for a structurally related compound and demonstrates the significant impact of solvent choice on reaction yield. researchgate.net

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental thermodynamic variables that directly control reaction kinetics. For the synthesis of this compound and its analogues, these parameters are carefully controlled to maximize product formation and minimize side reactions.

Many bromination reactions on the imidazole core are effectively conducted at ambient or room temperature. However, specific steps may require different thermal conditions. For instance, certain precursor syntheses might involve cooling to temperatures as low as -5°C or 7-8°C to control reactivity during the addition of reagents. chemicalbook.comgoogle.com Conversely, reductive debromination steps can require significant energy input, with reactions being run at reflux or even at elevated temperatures of 130°C in a sealed vessel, which also implies an increase in pressure. chemicalbook.com The use of high temperatures can dramatically accelerate the rate of debromination. chemicalbook.com

The table below shows various reaction conditions, including temperature, used in the synthesis of a substituted imidazole, highlighting the range of temperatures employed to optimize different reaction types. thieme-connect.de

| Base | Solvent | Temperature (°C) | Conversion/Yield (%) |

| DIPEA | DMF | 50 | 0/12 |

| DIPEA | DMF | 100 | 4/30 |

| DIPEA | MeCN | 80 | 0/24 |

| K₂CO₃ | DMF | 100 | 10/32 |

This interactive data table illustrates how variations in temperature, in conjunction with other reagents, affect the outcome of the synthesis of a related imidazole derivative. thieme-connect.de

Scalability and Process Development for Research-Scale Production

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, research-scale production (e.g., gram to kilogram scale) presents significant challenges. Issues such as heat transfer, reaction mixing, and safety must be addressed. A robust and scalable synthesis is essential for producing sufficient quantities of this compound for further research and development. thieme-connect.com

For substituted imidazoles, process development has focused on creating cost-effective and high-yielding synthetic routes. thieme-connect.com One key aspect is the development of procedures that are reproducible on a larger scale, such as the 100 g scale synthesis reported for a similar amine-substituted imidazole. researchgate.net

A significant advancement in the scalability of imidazole synthesis is the use of continuous plug flow reactors (PFRs). acs.orgacs.org PFRs offer a high surface-area-to-volume ratio, which allows for efficient heat transfer and precise temperature control, mitigating the exothermic events that can be problematic in large batch reactors. acs.org This technology enables a linear scale-up from research-scale (milliliters) to pilot-scale (liters) reactors. acs.org A study on a key 1H-4-substituted imidazole intermediate demonstrated the successful scale-up of a challenging cyclization reaction in a PFR to produce 29 kg of product under GMP conditions. acs.orgresearchgate.net Such continuous flow approaches show the potential for producing multiple metric tons per year from a standard laboratory hood footprint, representing a major step forward in the efficient research-scale production of complex imidazole derivatives. acs.orgfigshare.com

Reactivity and Mechanistic Investigations of 4 Bromo 1 Methyl 1h Imidazol 2 Amine

Reactivity at the Bromo-Substituted C4 Position

The bromine atom at the C4 position of the imidazole (B134444) ring is a key site for synthetic modification. Its reactivity is influenced by the electron-donating nature of the amino group and the methyl-substituted nitrogen, which can affect the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

For instance, the reaction of a similar compound, 4-bromo-2-fluoro-nitrobenzene, with 4-methyl-1H-imidazole proceeds via nucleophilic aromatic substitution to form N-aryl-imidazoles. researchgate.net While the specific conditions for 4-bromo-1-methyl-1H-imidazol-2-amine are not detailed in the provided results, the general principle of SNA r suggests that with appropriate nucleophiles and reaction conditions, the bromo substituent can be effectively replaced. The reactivity in such reactions often follows the order F > NO2 > Cl ≈ Br > I for the leaving group in activated aryl halides. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent at the C4 position makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. yonedalabs.com It is a versatile method for creating C-C bonds. nih.gov this compound can participate in Suzuki-Miyaura couplings to introduce new aryl or alkyl groups at the C4 position. For example, the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid has been reported to proceed in good yield. thieme-connect.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl-boronic acids using a palladium catalyst. mdpi.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent. yonedalabs.commdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the C4 position of the imidazole ring, significantly expanding the molecular diversity accessible from this starting material. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a broad range of amines and aryl halides under milder conditions. wikipedia.org A general method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed, demonstrating the feasibility of such transformations. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst/Ligand System | Reactant | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine and various aryl boronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to good mdpi.com |

| Suzuki-Miyaura | CataXCium A Pd G3 | Unprotected ortho-bromoanilines and various boronic esters | Ortho-substituted anilines | Good to excellent nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂, RuPhos | N-propargyl guanidines and aryl triflates | 2-aminoimidazole products | Good nih.gov |

| Buchwald-Hartwig | P4, L4, LHMDS | 4-bromo-1H-imidazole and various amines | 4-aminoimidazoles | Effective nih.gov |

Formation of Organometallic Intermediates

The bromo-substituted C4 position can be utilized to form organometallic intermediates, such as organolithium or Grignard reagents. This is typically achieved through halogen-metal exchange. These highly reactive intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the C4 position. For example, selective debromination of a dibrominated imidazole derivative has been accomplished using isopropyl magnesium chloride, highlighting the potential for Grignard reagent formation and subsequent reactions. thieme-connect.com

Reactivity of the Primary Amine Functionality at C2

The primary amine group at the C2 position is nucleophilic and can undergo a variety of reactions common to primary amines.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine can react with acylating agents such as acid chlorides or anhydrides to form amides. libretexts.org This reaction provides a straightforward method for introducing acyl groups onto the imidazole core.

Alkylation: The nitrogen of the primary amine is nucleophilic and can be alkylated by alkyl halides. msu.edu However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. nih.gov This reaction is a common way to introduce sulfonyl groups, which are important pharmacophores in medicinal chemistry. The synthesis of 2-aminothiazole (B372263) derivatives often involves an initial sulfonylation step. nih.gov

Table 2: Reactions of the Primary Amine Functionality

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amides libretexts.org |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts msu.edu |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides nih.gov |

Condensation and Imine Formation Reactions

The primary amine at the C2 position can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comchemistrysteps.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal results. lumenlearning.comlibretexts.org The resulting imine can be a versatile intermediate for further synthetic transformations.

The mechanism of imine formation involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to the formation of the C=N double bond of the imine. libretexts.org

Diazotization and Subsequent Transformations

The exocyclic amino group at the C2 position of this compound imparts reactivity characteristic of primary aromatic and heterocyclic amines, most notably the diazotization reaction. This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a diazonium salt intermediate. byjus.com

The general mechanism for diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. byjus.com The amine nitrogen of this compound then acts as a nucleophile, attacking the nitrosonium ion to form a nitrosamine, which subsequently undergoes tautomerization and dehydration to yield the corresponding 2-diazonium salt. byjus.comorganic-chemistry.org

R-NH₂ + HNO₂ + H⁺ → [R-N≡N]⁺ + 2H₂O (General Diazotization Reaction)

For heterocyclic amines like 2-aminoimidazoles, the stability of the resulting diazonium salt can be highly variable. acs.org While many aromatic diazonium salts are stable enough to be isolated at low temperatures, heterocyclic diazonium intermediates are often highly reactive and are used directly in subsequent transformations. organic-chemistry.org Research on the diazotization of 5-aminoimidazoles has shown that these reactions can sometimes lead to unusual rearrangements, such as the formation of 2-oxo-Δ⁴-imidazoline derivatives, highlighting the complex reactivity of this heterocyclic system. rsc.org

Once formed, the 4-bromo-1-methyl-1H-imidazol-2-diazonium salt is a versatile intermediate for nucleophilic substitution reactions, where the diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). This allows for the introduction of a wide array of functional groups onto the C2 position, which would be difficult to achieve otherwise. Analogous reactions with other 5-aminoimidazoles have been used to synthesize 5-diazoimidazoles, which are valuable precursors in organic synthesis. researchgate.net

Potential subsequent transformations, based on well-established diazonium chemistry (e.g., Sandmeyer-type reactions), are summarized in the table below. researchgate.net

| Reaction Type | Reagents | Potential C2-Substituent | Product Name |

|---|---|---|---|

| Sandmeyer (Halogenation) | CuCl / HCl | -Cl | 4-Bromo-2-chloro-1-methyl-1H-imidazole |

| Sandmeyer (Halogenation) | CuBr / HBr | -Br | 2,4-Dibromo-1-methyl-1H-imidazole |

| Sandmeyer (Cyanation) | CuCN / KCN | -CN | 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile |

| Schiemann Reaction | HBF₄, heat | -F | 4-Bromo-2-fluoro-1-methyl-1H-imidazole |

| Hydrolysis | H₂O, H⁺, heat | -OH | 4-Bromo-1-methyl-1H-imidazol-2(3H)-one |

Reactivity of the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring contains two nitrogen atoms: N1, which is substituted with a methyl group and is pyrrole-like, and N3, which is unsubstituted and pyridine-like. These atoms exhibit distinct reactivity profiles toward electrophiles and protons.

In this compound, the N1 position is already occupied by a methyl group. Therefore, further electrophilic attack, such as alkylation, will occur at the N3 position. The lone pair of electrons on the N3 atom is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it available for reaction with electrophiles. stackexchange.com

Reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary imidazolium (B1220033) salt. This reaction transforms the neutral imidazole into a cationic, permanently charged species.

| Reactant | Electrophile | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 2-Amino-4-bromo-1,3-dimethyl-1H-imidazolium iodide |

| This compound | Ethyl Bromoacetate (BrCH₂CO₂Et) | 2-Amino-4-bromo-3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-imidazolium bromide |

Studies on the alkylation of related imidazole derivatives have explored the regioselectivity of such reactions. researchgate.net While in the parent compound the N1 position is blocked, in related tautomeric systems, the site of alkylation can be influenced by substituents and reaction conditions. The formation of these imidazolium salts significantly alters the electronic properties and solubility of the molecule.

The basicity of this compound is a key chemical property governed by its multiple nitrogen atoms. The most basic site is not the pyridine-like N3 atom, but rather the exocyclic 2-amino group, due to its participation in a guanidine-like resonance structure. stackexchange.com The 2-aminoimidazole core can be considered a cyclic guanidine (B92328), a class of compounds known for their strong basicity. stackexchange.comnih.gov

The protonation equilibrium can be represented as:

Im-NH₂ + H⁺ ⇌ [Im-NH₃]⁺ / [Im(H)-NH₂]⁺

Where the positive charge is delocalized. In contrast, the lone pair on the N1 nitrogen is involved in the aromatic sextet and is thus not basic. stackexchange.com

| Compound | Approximate pKa (Conjugate Acid) | Primary Protonation Site |

|---|---|---|

| Imidazole | ~7.0 mdpi.com | Pyridine-like Nitrogen (N3) |

| 2-Aminoimidazole | ~8-9 nih.gov | Exocyclic Amino / N3 (Guanidinium System) |

| Guanidine | ~13.5 nih.gov | Imino Nitrogen |

| This compound | Estimated ~7.5-8.5 | Exocyclic Amino / N3 (Guanidinium System) |

Elucidation of Reaction Mechanisms

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, mechanisms can be elucidated by analogy to related systems and through computational methods.

For the reactions discussed, several key intermediates can be proposed based on established chemical principles.

Diazotization: The reaction pathway involves the formation of an N-nitrosamine intermediate (R-NH-N=O) following the initial attack of the 2-amino group on the nitrosonium ion. byjus.com This is followed by proton transfer and loss of water to form the diazonium ion ([R-N≡N]⁺). The transition states would involve the bond-forming and bond-breaking steps during nitrosation and the subsequent dehydration steps.

Alkylation at N3: This is a standard SN2 reaction. The key intermediate is the transition state where the N3 atom, the alkyl carbon, and the leaving group are aligned. The N3 atom acts as the nucleophile, and the reaction proceeds via a single concerted step.

Reaction Intermediates in other contexts: In unrelated but mechanistically informative studies, 2-aminoimidazole moieties have been shown to form reactive imidazolium-bridged dinucleotide intermediates, which have been characterized structurally and kinetically. acs.orgresearchgate.net While the context (RNA polymerization) is different, it demonstrates the capacity of the 2-aminoimidazole scaffold to form and stabilize key reactive intermediates.

Diazotization: The rate-determining step is typically the reaction of the amine with the nitrosating agent. The rate would be dependent on the concentrations of the amine, sodium nitrite, and the acid. The electron-withdrawing bromine atom may slightly decrease the nucleophilicity of the 2-amino group, potentially slowing the reaction relative to the non-brominated analogue.

Alkylation at N3: The rate of this SN2 reaction would depend on the concentration of the imidazole and the alkylating agent, the nature of the leaving group, and the solvent. The nucleophilicity of the N3 atom is the critical factor from the substrate's perspective.

Kinetic investigations on related systems, such as the synthesis of benzimidazoles, have been performed using techniques like UV spectrophotometry to determine reaction orders and activation parameters (Ea, ΔH‡, ΔS‡). researchgate.net Similar methodologies could be applied to quantify the reactivity of this compound and precisely map its reaction pathways.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is intricately governed by the interplay of electronic and steric factors originating from its substituents. The bromine atom at the C4 position, the methyl group at the N1 position, and the amino group at the C2 position each exert distinct effects that dictate the molecule's behavior in various chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Electronic Effects:

The electronic landscape of the imidazole ring in this compound is shaped by a combination of inductive and resonance effects from its substituents. The amino group (-NH2) at the C2 position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the imidazole ring through resonance. This increases the electron density of the ring, making it more nucleophilic.

Conversely, the bromine atom at the C4 position is an electron-wasting group (EWG) primarily through its inductive effect (-I), withdrawing electron density from the ring. This effect makes the carbon atom to which it is attached (C4) more electrophilic and susceptible to nucleophilic attack. The N-methyl group is generally considered to be weakly electron-donating through a positive inductive effect (+I).

This electronic push-pull system influences the molecule's reactivity in several ways:

Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the electronic nature of the substituents affects the efficiency of the catalytic cycle. The electron-donating amino group can increase the electron density on the palladium center during the oxidative addition step, which can influence the reaction rate. Kinetic studies on analogous systems have shown that aryl bromides with electron-withdrawing groups tend to react faster in Suzuki couplings than those with electron-donating groups. researchgate.net This suggests that the electron-donating nature of the 2-amino-1-methyl-imidazolyl moiety might modulate the reactivity of the C-Br bond in such transformations.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reactive sites on this compound.

N-Methyl Group: The methyl group on the N1 nitrogen atom introduces steric bulk around one side of the imidazole ring. This can influence the trajectory of incoming reagents. In reactions involving the adjacent C2-amino group or the N1 nitrogen itself, the methyl group can sterically shield these positions, potentially directing reactions to other sites or slowing them down. Studies on the N-alkylation of substituted imidazoles have demonstrated that as the steric bulk of substituents increases, there is a greater preference for reaction at the less-hindered nitrogen atom. otago.ac.nz

C2-Amino Group: The amino group at the C2 position also contributes to the steric environment of the molecule. Its presence can hinder the approach of large or bulky nucleophiles or catalyst complexes to the nearby C4-bromo position. The choice of ligand on the palladium catalyst in cross-coupling reactions is often critical to overcome the steric hindrance posed by ortho-substituents.

Regioselectivity: In reactions where multiple sites could potentially react, such as C-H activation or further electrophilic substitution, the existing substituents will sterically direct incoming groups to the most accessible positions. The general reactivity trend for electrophilic substitution on the imidazole ring is C5 > C4 > C2, and the presence of the bulky bromine and methyl groups would further influence this selectivity. nih.gov

The interplay between these electronic and steric factors is summarized in the table below, illustrating their expected influence on common reaction types for this compound.

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |

|---|---|---|---|---|

| -NH2 | C2 | Strongly Electron-Donating (Resonance) | Moderate | Increases ring electron density; can modulate catalyst activity in cross-coupling reactions. |

| -Br | C4 | Electron-Withdrawing (Inductive) | Moderate | Activates the C4 position for nucleophilic attack; serves as a leaving group in substitution and cross-coupling reactions. |

| -CH3 | N1 | Weakly Electron-Donating (Inductive) | Moderate | Provides steric hindrance around the N1 and C2 positions, potentially influencing regioselectivity and reaction rates. |

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

A thorough search did not yield any specific single-crystal X-ray diffraction studies for 4-Bromo-1-methyl-1H-imidazol-2-amine. This type of analysis is essential for the definitive determination of a molecule's three-dimensional structure.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Information regarding the arrangement of molecules in the crystal lattice, including specific intermolecular interactions like hydrogen bonding involving the amine group and the imidazole (B134444) nitrogen atoms, or potential pi-stacking of the imidazole rings, is unavailable.

Hirschfeld Surface Analysis for Intermolecular Interaction Quantification

No studies performing Hirschfeld surface analysis on this specific compound were found. This computational method, which is used to quantify intermolecular interactions within a crystal, has not been applied to this compound in the available literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a standard technique for structural confirmation, comprehensive spectral data for this compound is limited.

Comprehensive ¹H and ¹³C NMR Assignments for Structural Confirmation

Detailed ¹H and ¹³C NMR assignments for this compound are not available. A single source provides partial ¹H NMR data for the hydrochloride salt of the compound in D₂O, showing signals at δ 2.38 (s, CH₃) and 6.54–6.65 (Ar-H) . However, complete assignments for the free base and corresponding ¹³C NMR data are absent from the searched literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There is no information available from two-dimensional NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound. These advanced techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a profound insight into the molecular vibrations of a compound, allowing for the identification of functional groups and the elucidation of its structural framework.

Characterization of Key Functional Group Frequencies

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. Analysis of the IR spectrum reveals a prominent N-H stretching vibration at 3379 cm⁻¹. This band is characteristic of the amine group (-NH2) attached to the imidazole ring. Additionally, a significant absorption is observed at 1633 cm⁻¹, which is attributed to the C=N stretching vibration within the imidazole ring, a key feature of the heterocyclic core.

Further expected characteristic frequencies, based on the analysis of similar molecular structures, would include C-H stretching vibrations of the methyl group and the imidazole ring, typically appearing in the region of 2850-3100 cm⁻¹. The C-Br stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, would contain a complex series of bands arising from various bending and stretching vibrations, providing a unique spectral signature for the molecule.

A comprehensive understanding of the vibrational modes can be further enhanced by Raman spectroscopy, which provides complementary information to IR spectroscopy. The key functional group frequencies observed in the IR spectrum are also expected to be present in the Raman spectrum, although with differing intensities depending on the change in polarizability during the vibration.

Table 1: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3379 | Amine (-NH₂) |

| C=N Stretch | 1633 | Imidazole Ring |

Conformational Insights from Vibrational Modes

The vibrational modes of this compound can also offer insights into its conformational possibilities. The rotational freedom of the methyl group and the potential for intermolecular and intramolecular hydrogen bonding involving the amine group can influence the observed vibrational frequencies. Variations in the position and shape of the N-H stretching band, for instance, can indicate the extent and nature of hydrogen bonding interactions in different states (solid, liquid, or in solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The nominal molecular weight of this compound is approximately 176.01 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A primary fragmentation step could involve the loss of a bromine radical (•Br), leading to a significant fragment ion. Another plausible fragmentation pathway is the loss of a methyl radical (•CH₃) from the N1 position. Cleavage of the imidazole ring itself could also occur, leading to a series of smaller fragment ions. The analysis of these fragmentation patterns provides a roadmap to reconstruct the molecular structure and confirm the identity of the compound.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Ion |

| 175/177 | [C₄H₆BrN₃]⁺ (Molecular Ion) |

| 96 | [C₄H₆N₃]⁺ |

| 160/162 | [C₃H₃BrN₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions associated with the imidazole ring and the amine group.

The imidazole ring, being an aromatic heterocycle, will have characteristic π → π* transitions. The presence of the bromine atom and the amine group as substituents on the ring will influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted imidazole. The lone pair of electrons on the nitrogen atoms of the amine group can participate in n → π* transitions. The solvent in which the spectrum is recorded can also affect the positions of the absorption bands. A detailed analysis of the UV-Vis spectrum can provide valuable information about the electronic structure and conjugation within the molecule.

Computational and Theoretical Studies on 4 Bromo 1 Methyl 1h Imidazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is widely applied to investigate various properties of heterocyclic compounds, including imidazole (B134444) derivatives. For 4-Bromo-1-methyl-1H-imidazol-2-amine, DFT calculations would be employed to predict a range of its fundamental chemical and physical characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), calculations would iteratively adjust the bond lengths, bond angles, and dihedral angles of this compound until the lowest energy conformation is found. The resulting optimized structure provides crucial insights into the molecule's spatial configuration.

This analysis would yield precise data on the C-N, C-C, C-H, and C-Br bond lengths, as well as the angles within the imidazole ring and its substituents. These theoretical parameters can be benchmarked against experimental data from techniques like X-ray crystallography for validation. Furthermore, an analysis of the electronic structure would reveal the distribution of electron density across the molecule, highlighting the influence of the bromine atom, the methyl group, and the amine group on the imidazole core.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value suggests a stronger electron-donating capability.

LUMO : This is the innermost orbital without electrons. Its energy level (ELUMO) indicates the molecule's ability to accept electrons (electrophilicity). A lower ELUMO value points to a greater electron-accepting tendency.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map is color-coded to represent different electrostatic potential values:

Red : Regions of most negative potential, indicating electron-rich areas. These sites are prone to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atoms of the imidazole ring and the amine group, identifying them as nucleophilic centers. A positive potential (blue) might be expected around the hydrogen atoms of the amine group, while the region near the electron-withdrawing bromine atom would also be of significant interest in determining electrophilic sites.

Global and Local Reactivity Descriptors

Derived from the HOMO and LUMO energies through conceptual DFT, global and local reactivity descriptors provide quantitative measures of a molecule's reactivity.

Global Descriptors describe the reactivity of the molecule as a whole. Key parameters include:

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, classifying it as a strong, moderate, or marginal electrophile.

Local Descriptors , such as Fukui functions, pinpoint the most reactive sites within the molecule. These functions identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack, offering a more detailed picture than the MEP map alone.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical predictions for this compound would provide chemical shift values for each unique proton and carbon atom, which can be compared directly with experimental spectra to confirm its structure.

Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. This theoretical spectrum helps in assigning the various vibrational modes (stretching, bending, etc.) observed in experimental FT-IR and FT-Raman spectra, confirming the presence of specific functional groups.

UV-Vis Absorption : Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. The calculation provides the maximum absorption wavelengths (λmax) and corresponding electronic transitions (e.g., π→π*), offering insight into the molecule's photophysical properties.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The synthesis of all the computational data allows for the establishment of robust structure-reactivity relationships. By correlating the calculated quantum chemical descriptors—such as the HOMO-LUMO gap, MEP surface features, hardness, and electrophilicity—with the molecule's known chemical behavior, a deeper understanding of its reactivity can be achieved.

For this compound, these descriptors would explain the influence of the bromo, methyl, and amino substituents on the electronic properties of the imidazole ring. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the amine and methyl groups would create a specific electronic profile that governs its interactions in chemical reactions. This comprehensive theoretical picture is essential for predicting the molecule's behavior and for the rational design of new compounds with desired properties.

Investigation of Tautomeric Forms and Relative Stabilities

Tautomerism is a significant phenomenon in heterocyclic chemistry, where a compound can exist in two or more interconvertible structural forms that differ in the position of a proton and a double bond. For 2-aminoimidazole derivatives like this compound, several tautomeric forms are theoretically possible, primarily involving the migration of a proton between the exocyclic amino group and the imidazole ring nitrogens.

A thorough computational investigation would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to determine the geometric and electronic structures of all conceivable tautomers. By calculating the Gibbs free energy of each optimized structure, their relative stabilities can be predicted. These calculations would elucidate the predominant tautomeric form in the gas phase and in various solvents, which is crucial for understanding the compound's chemical reactivity and biological activity.

Table 1: Hypothetical Tautomeric Forms of this compound for Future Investigation

| Tautomer Name | Description |

| Amino Tautomer | The amino group is exocyclic to the imidazole ring. |

| Imino Tautomer (N1) | A proton has migrated from the amino group to the N1 nitrogen of the imidazole ring. |

| Imino Tautomer (N3) | A proton has migrated from the amino group to the N3 nitrogen of the imidazole ring. |

This table is for illustrative purposes, outlining potential areas of study, as specific experimental or computational data on the tautomeric equilibrium of this compound is not currently available.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules. For a molecule like this compound, DFT calculations can be used to determine key NLO parameters.

The investigation would involve calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are indicative of a molecule's response to an applied electric field. A high value for the first-order hyperpolarizability, in particular, suggests a significant NLO response. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the imidazole ring suggests that this molecule could possess interesting NLO properties due to intramolecular charge transfer.

Table 2: Key NLO Parameters for Theoretical Evaluation of this compound

| Parameter | Description |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within the molecule. |

| Linear Polarizability (α) | The measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of the molecule. |

This table outlines the essential parameters for future computational studies on the NLO properties of this compound, as no specific data has been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can provide valuable insights into its conformational preferences and, more importantly, its interactions with other molecules, such as solvent molecules or biological macromolecules.

A typical MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between atoms to model their movements. This allows for the exploration of the molecule's conformational landscape, although significant conformational changes are not expected for this specific structure. More revealing would be the analysis of intermolecular interactions, such as hydrogen bonding patterns between the amino group and the imidazole nitrogens with surrounding solvent molecules. This information is critical for understanding its solubility and behavior in different environments.

Table 3: Potential Intermolecular Interactions of this compound for MD Simulation Studies

| Interaction Type | Potential Sites on the Molecule |

| Hydrogen Bond Donor | Amino group (-NH2) |

| Hydrogen Bond Acceptor | Imidazole ring nitrogens, Amino group (-NH2) |

| Halogen Bonding | Bromine atom |

This table highlights the types of intermolecular interactions that could be investigated for this compound using molecular dynamics simulations, pending future research.

Applications of 4 Bromo 1 Methyl 1h Imidazol 2 Amine As a Synthetic Intermediate and Building Block

Construction of Diverse Organic Molecules

The unique arrangement of functional groups on the 4-Bromo-1-methyl-1H-imidazol-2-amine scaffold makes it an important starting material for creating a wide range of organic compounds. The bromine atom at the 4-position is a particularly useful handle for introducing molecular diversity.

Synthesis of Complex Heterocyclic Systems Beyond Imidazoles

While direct examples of this compound being used to form entirely new heterocyclic rings are not extensively documented, its potential for such transformations is clear based on established chemical principles. The reactivity of the bromo- and amino- substituents allows for its theoretical use in cyclization reactions. For instance, the amino group could react with a bifunctional reagent to build a new fused ring system onto the imidazole (B134444) core, potentially leading to the formation of imidazo[1,2-a]pyrimidines or other related bicyclic heterocycles. Such synthetic strategies are crucial for expanding the chemical space available to researchers in drug discovery and materials science.

Diversification of Imidazole-Based Scaffolds through Functionalization

The primary utility of this compound lies in its capacity for functionalization, which allows for the systematic modification of the imidazole core. The bromine atom is the key to this diversification, serving as a versatile anchor point for various coupling and substitution reactions. This functionalization is critical for fine-tuning the biological activity and physicochemical properties of the resulting molecules.

Key functionalization reactions include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is well-suited for popular cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide variety of aryl, alkyl, and amino groups to the imidazole ring.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce different functional groups at the 4-position of the imidazole core.

These reactions provide a powerful toolkit for creating large libraries of imidazole derivatives from a single starting material, which can then be screened for desired biological activities.

| Reaction Type | Reagents/Catalysts | Group Introduced | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | 4-Aryl-1-methyl-1H-imidazol-2-amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | 4-Alkynyl-1-methyl-1H-imidazol-2-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | N-substituted-1-methyl-1H-imidazole-2,4-diamine |

| Nucleophilic Substitution | Thiol (R-SH) | Thioether group | 4-(Alkylthio)-1-methyl-1H-imidazol-2-amine |

Key Precursor in Medicinal Chemistry

The 2-aminoimidazole skeleton is an important pharmacophore found in numerous natural products, particularly marine alkaloids, and is frequently used in the design of therapeutic agents. nih.govingentaconnect.com this compound serves as a key precursor in this area, providing a foundational structure for the synthesis of various drug candidates.

Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound is a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs). A closely related analogue, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a crucial building block for a range of bioactive compounds, including a casein kinase inhibitor that was advanced into development for anticancer therapy. thieme-connect.com The synthesis of this API involved a Suzuki-Miyaura coupling reaction using the bromo-imidazole derivative as the starting material. thieme-connect.com This highlights the role of the bromo-methyl-imidazole core in constructing complex APIs and underscores the potential of this compound for similar applications.

Building Block for Potential Antibacterial and Antitumor Agents (Contextualized from related imidazole compounds)

The imidazole ring is a core component of many compounds with demonstrated biological activity. mdpi.com Specifically, the 2-aminoimidazole moiety is found in marine alkaloids that possess antibacterial properties. ingentaconnect.com Research has shown that compounds containing a 2-aminoimidazole or 2-aminobenzimidazole (B67599) moiety attached to a lipophilic tail can be potent inhibitors of bacterial biofilm formation. ingentaconnect.com This suggests that this compound could serve as a valuable starting point for developing new antibacterial agents by attaching various lipophilic groups at the 4-position via the bromo-substituent.

Furthermore, numerous imidazole derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov For example, a series of 2-substituted indoline (B122111) imidazolium (B1220033) salts were evaluated for their in vitro activity against several human tumor cell lines, with some derivatives showing potent and selective cytotoxic activity. rsc.org Given that this compound can be readily functionalized, it represents a promising scaffold for the synthesis of novel compounds to be evaluated for antitumor properties.

Precursor for Compounds with Specific Target Interactions (e.g., Enzyme Inhibitors, Receptor Ligands)

The structure of this compound makes it an ideal precursor for molecules designed to interact with specific biological targets like enzymes and receptors. The 2-aminoimidazole group can act as a bioisostere for guanidine (B92328), a common functional group in enzyme inhibitors that interacts with carboxylate residues in active sites. researchgate.net

Research on related compounds has demonstrated the utility of this scaffold in targeting specific enzymes. For instance, 2-aminoimidazole amino acids have been successfully designed as inhibitors of human arginase I, an enzyme implicated in inflammatory conditions. nih.gov Moreover, the analogous compound 4-bromo-1,2-dimethyl-1H-imidazole is a key building block for a variety of enzyme inhibitors, including those targeting:

Cathepsin K thieme-connect.com

Xanthine oxidase thieme-connect.com

Casein kinase thieme-connect.com

CDK8/19 kinases thieme-connect.com

RIP1 kinase thieme-connect.com

This compound is also used to synthesize positive allosteric modulators for the mGlu4 receptor, demonstrating its utility in creating receptor ligands. thieme-connect.com These examples strongly support the potential of this compound as a precursor for developing novel, potent, and selective enzyme inhibitors and receptor ligands.

| Target Class | Example Target | Role of Imidazole Scaffold | Reference Compound |

| Enzyme Inhibitor | Human Arginase I | Bioisostere for substrate recognition | 2-aminoimidazole amino acids nih.gov |

| Enzyme Inhibitor | Casein Kinase | Core scaffold for inhibitor design | API V (from 4-bromo-1,2-dimethyl-1H-imidazole) thieme-connect.com |

| Receptor Ligand | mGlu4 Receptor | Core for positive allosteric modulator | Bioactive compound from 4-bromo-1,2-dimethyl-1H-imidazole thieme-connect.com |

Applications in Material Science and Catalysis

Role in the Synthesis of Functional Organic Materials (e.g., Dyes, Polymers)

This compound serves as a key intermediate in the development of novel functional organic materials. Its bifunctional nature, possessing both a reactive C-Br bond and an amino group, allows it to be integrated into larger molecular systems such as dyes and polymers, where the imidazole moiety can impart specific electronic, optical, or coordination properties.

The imidazole ring is a common structural motif in many functional materials. nih.gov The synthesis of polymers incorporating imidazole derivatives has been shown to create materials with diverse applications. nih.govmdpi.com The subject compound can be incorporated into polymer chains through two primary pathways. Firstly, the amino group can undergo condensation reactions with carboxylic acids or acyl chlorides to form polyamide linkages. Secondly, the bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of carbon-carbon bonds and the creation of conjugated polymers. These reactions allow for the precise tuning of the material's electronic and photophysical properties.

In the synthesis of dyes, the imidazole core can act as an auxochrome or be part of the chromophoric system itself. The amino group can be diazotized and coupled with other aromatic systems to form azo dyes, while the bromine atom provides a site for further functionalization to modify the dye's color, solubility, and binding affinity to substrates.

Table 1: Potential Synthetic Routes to Functional Materials

| Reaction Type | Reacting Group on Target Compound | Co-reactant Example | Resulting Linkage/Structure | Potential Material |

| Polycondensation | -NH2 (Amine) | Diacyl Chloride | Amide Bond | Polyamide |

| Suzuki Coupling | -Br (Bromo) | Arylboronic Acid | C-C Bond | Conjugated Polymer |

| Sonogashira Coupling | -Br (Bromo) | Terminal Alkyne | C-C (alkyne) Bond | π-Conjugated System |

| Azo Coupling | -NH2 (Amine, after diazotization) | Activated Aromatic Compound | Azo Bond (-N=N-) | Azo Dye |

Precursor for Ligands in Metal-Catalyzed Reactions

The imidazole ring and its substituents are prevalent in coordination chemistry, acting as effective ligands for a wide range of metal ions. This compound is a versatile precursor for designing custom ligands for metal-catalyzed reactions. The nitrogen atoms of the imidazole ring and the exocyclic amino group can coordinate with metal centers, forming stable complexes.

The true synthetic utility of this compound lies in its potential for modification. The bromine atom can be readily displaced through nucleophilic substitution or, more significantly, utilized in cross-coupling reactions to attach other coordinating groups, such as phosphines, pyridines, or other heterocycles. This modular approach allows for the synthesis of bidentate or polydentate ligands with specific steric and electronic properties, which are crucial for controlling the activity and selectivity of metal catalysts. For instance, coupling with a phosphine-containing boronic acid via a Suzuki reaction would yield a novel P,N-ligand, a class of ligands highly valued in asymmetric catalysis.

Derivatization for Advanced Analytical and Sensing Platforms

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as chromatography. researchgate.net This process can enhance detectability, improve chromatographic separation, and increase volatility. researchgate.net The primary amine group of this compound makes it a candidate for analysis using derivatization techniques, but its structure also presents the potential for it to be developed into a derivatizing reagent itself.

Use in Pre-Column Derivatization for HPLC and MS Analysis of Amines

In High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), pre-column derivatization is often employed for the analysis of compounds that lack a strong chromophore or fluorophore, or that exhibit poor ionization efficiency. Aliphatic amines, for example, are often derivatized before analysis to make them detectable by UV or fluorescence detectors. thermofisher.com

While this compound is an amine itself, its utility in this context is as a building block to create a novel derivatizing agent. A scientifically plausible approach involves modifying its structure to incorporate a reactive functional group that can selectively bind to other amines. For example, the primary amine of the title compound could be converted into an isothiocyanate or an N-hydroxysuccinimide ester. This new molecule could then be used as a derivatizing reagent to react with other primary and secondary amines in a sample. The bromo-methyl-imidazole portion of the molecule would serve as the "tag" that allows for detection. The bromine atom provides a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) that is easily identifiable in mass spectrometry, facilitating clear identification of the derivatized analytes. nih.gov

Table 2: Common Derivatization Reagents for Primary/Secondary Amines

| Derivatizing Reagent | Abbreviation | Detection Method | Target Functional Group |

| o-Phthalaldehyde | OPA | Fluorescence | Primary Amines |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Primary & Secondary Amines |

| Dansyl Chloride | DNS-Cl | Fluorescence / UV | Primary & Secondary Amines |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Primary & Secondary Amines |

Application in GC Derivatization for Volatility Enhancement

Gas Chromatography (GC) requires analytes to be thermally stable and sufficiently volatile to be transported through the column in the gas phase. nih.gov Primary amines often exhibit poor peak shapes and adsorption issues in GC systems due to their polarity and ability to form hydrogen bonds. gcms.cz Derivatization is a common strategy to mitigate these problems by converting the polar N-H group into a less polar, more volatile moiety. researchgate.net

The primary amine group in this compound is a target for several standard GC derivatization reactions. These reactions replace the active hydrogen atoms on the amine with non-polar groups, which reduces intermolecular hydrogen bonding, increases volatility, and improves chromatographic performance. gcms.cz

Common derivatization techniques applicable to this compound include:

Silylation: This is one of the most common derivatization methods, where a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-derivative is significantly more volatile and thermally stable.

Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), converts the amine into a stable, more volatile amide derivative.

Alkylation: This process involves replacing the amine hydrogens with an alkyl group, which also serves to decrease polarity and increase volatility.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. gcms.cz

Table 3: Common GC Derivatization Reactions for Amines

| Reaction Type | Reagent Example | Abbreviation | Group Added | Benefit |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility, thermal stability |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Increases volatility, good for ECD |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl | Increases volatility, excellent for ECD |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Protocols

The future of synthesizing 4-Bromo-1-methyl-1H-imidazol-2-amine and its derivatives is intrinsically linked to the principles of green chemistry. Researchers are increasingly focused on developing synthetic pathways that are not only efficient but also minimize environmental impact.

Key areas of development include:

Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. acs.org Methodologies that move beyond traditional substitution reactions to more elegant, atom-economical approaches will be prioritized.

Eco-Friendly Solvents and Catalysts: A significant push is being made to replace hazardous organic solvents with greener alternatives such as water or ionic liquids. bohrium.com Furthermore, the use of reusable, heterogeneous catalysts, like magnetic iron oxide nanoparticles (Fe3O4-MNPs), is a promising avenue for simplifying purification processes and reducing catalyst waste. researchgate.net

Energy Efficiency: Techniques such as microwave irradiation and ultrasound are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. bohrium.comresearchgate.net These technologies offer a path to more rapid and energy-efficient synthesis of imidazole (B134444) derivatives.

Biocatalysis: The use of enzymes as catalysts in the synthesis of imidazole-containing compounds represents a frontier in green chemistry. Biocatalysis can offer high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysts.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Imidazole Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, ionic liquids, or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric or toxic metal catalysts. | Focuses on reusable, non-toxic, or biocatalysts. researchgate.net |

| Energy | Relies on conventional heating, often for extended periods. | Utilizes energy-efficient methods like microwave or ultrasound. bohrium.com |

| Waste | Can generate significant amounts of byproducts. | Aims for high atom economy to minimize waste. acs.org |

| Reaction Time | Can be lengthy. | Often significantly reduced. researchgate.net |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The bromine atom and the amine group on the this compound scaffold offer a rich playground for exploring novel chemical reactions. Future research will likely move beyond classical transformations to uncover new reactivity patterns.

Emerging areas of exploration include:

C-H Activation: Direct functionalization of the imidazole core's C-H bonds is a powerful strategy for creating complex molecules from simple precursors. researchgate.netoup.com Research into transition-metal-catalyzed C-H activation, using metals like palladium or nickel, will enable the direct introduction of new functional groups onto the imidazole ring, bypassing the need for pre-functionalized starting materials. rsc.orgelsevierpure.com

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions like the Suzuki-Miyaura are valuable, the future lies in expanding the scope of these reactions. nih.govmdpi.com This includes developing new catalysts that are more efficient and tolerant of a wider range of functional groups, allowing for the coupling of more complex and diverse molecular fragments to the bromo-imidazole core. youtube.comnih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing field. Applying photoredox catalysis to this compound could unlock novel transformations that are not accessible through traditional thermal methods, offering new pathways for functionalization under mild conditions.

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

The synergy between experimental and computational chemistry is set to accelerate the discovery and optimization of processes involving this compound. Advanced computational tools are becoming indispensable for predicting molecular properties and designing new reactions with greater precision.

Future computational approaches will focus on:

Density Functional Theory (DFT): DFT calculations will continue to be a cornerstone for understanding the electronic structure, reactivity, and spectroscopic properties of imidazole derivatives. tandfonline.com This allows for the prediction of reaction pathways and the rational design of catalysts and substrates. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, which is crucial for understanding how molecules like this compound interact with biological targets or self-assemble in materials. tandfonline.com

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms are being increasingly used to predict the outcomes of reactions, optimize reaction conditions, and even design new synthetic routes. beilstein-journals.orgresearchgate.netnih.govnih.govchemrxiv.org By training models on large datasets of chemical reactions, researchers can accelerate the development of new and improved synthetic methods for imidazole derivatives. researchgate.net

Table 2: Applications of Computational Modeling in Imidazole Research

| Computational Method | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Design | Electronic structure, reactivity, transition states, spectroscopic data. tandfonline.commdpi.com |

| Molecular Dynamics (MD) | Biological & Material Interactions | Binding affinities, conformational changes, stability of complexes. tandfonline.com |

| Machine Learning (ML) | Synthesis Optimization | Reaction yields, optimal conditions (temperature, catalyst, solvent), novel synthetic pathways. beilstein-journals.orgnih.gov |

Expanding the Scope of Applications in Interdisciplinary Fields

The unique structural and electronic properties of this compound make it a valuable precursor for materials with novel functions, extending its reach beyond its traditional role in medicinal chemistry.

Future applications are emerging in several interdisciplinary areas:

Materials Science: The imidazole scaffold is being incorporated into the design of new organic materials. These materials could have applications in electronics, such as organic light-emitting diodes (OLEDs), or as sensors due to their ability to interact with various analytes. The presence of the bromo and amine groups allows for further functionalization to fine-tune the material's properties.

Chemical Biology: As a functionalized building block, this compound can be used to synthesize probes and labels for studying biological processes. Its ability to be incorporated into larger molecules allows for the development of tools to investigate enzyme function and cellular pathways. bohrium.com

Medicinal Chemistry: While already a key player, the future of this compound in medicinal chemistry involves its use in developing highly targeted therapeutics. nih.govnih.gov Its structure is a privileged scaffold, meaning it is often found in biologically active compounds. nih.gov Future work will likely focus on its incorporation into molecules designed to interact with specific biological targets implicated in a wide range of diseases. nih.gov

Q & A

Q. What in silico tools predict the environmental impact of this compound?

- Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradability, toxicity (EC50 for Daphnia magna), and bioaccumulation potential. Experimental validation includes OECD 301F biodegradation tests and Ames mutagenicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.